N-(3,3-diphenylpropyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide
Description
N-(3,3-diphenylpropyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is a synthetic acetamide derivative characterized by a cycloheptapyridazinone core fused to a seven-membered ring and a 3,3-diphenylpropyl substituent. Its molecular formula is C₂₆H₂₉N₃O₂, with a molecular weight of 415.53 g/mol . The compound is notable for its structural complexity, combining a bicyclic heteroaromatic system (cycloheptapyridazinone) with a lipophilic diphenylpropyl chain, which may influence its pharmacokinetic properties, such as membrane permeability and metabolic stability.
Properties
Molecular Formula |
C26H29N3O2 |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
N-(3,3-diphenylpropyl)-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide |
InChI |
InChI=1S/C26H29N3O2/c30-25(19-29-26(31)18-22-14-8-3-9-15-24(22)28-29)27-17-16-23(20-10-4-1-5-11-20)21-12-6-2-7-13-21/h1-2,4-7,10-13,18,23H,3,8-9,14-17,19H2,(H,27,30) |
InChI Key |
FICOEPQFOCZIMK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=CC(=O)N(N=C2CC1)CC(=O)NCCC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,3-diphenylpropyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the cycloheptapyridazine core, followed by the introduction of the diphenylpropyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance production scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used to study enzyme interactions and receptor binding due to its specific molecular configuration.
Medicine: In medicinal chemistry, the compound is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: In the industrial sector, the compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(3,3-diphenylpropyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
2-(3-Oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-{2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethyl}acetamide
- Molecular Formula : C₂₁H₂₂F₃N₅O₂
- Key Features : Replaces the diphenylpropyl group with a trifluoromethyl benzimidazole-ethyl chain.
- The benzimidazole moiety may confer selectivity for enzymes or receptors, such as kinases or histamine receptors .
- Synthesis: Not detailed in the evidence, but analogous compounds often employ nucleophilic substitution or amide coupling .
2-(3-Oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]acetamide
- Molecular Formula : C₂₁H₂₀F₃N₅O₃S
- Key Features : Contains a trifluoromethoxy benzothiazole substituent.
- Properties: The benzothiazole group is associated with antimicrobial and anticancer activities.
Comparison Table :
Diphenylpropyl Acetamide Derivatives
N-(3,3-Diphenylpropyl)-2-(4-methoxyphenyl)acetamide (Compound 40005)
- Synthesis : Prepared via refluxing N-(3,3-diphenylpropyl)-2-(4-methoxyphenyl)acetamide with NaI and chlorotrimethylsilane in acetonitrile (45% yield) .
- Key Differences: Lacks the cycloheptapyridazinone core, instead featuring a 4-methoxyphenyl group. The simpler structure may reduce synthetic complexity but limit biological target diversity .
N-(3,3-Diphenylpropyl)-2-(4-nitrophenyl)acetamide (Compound 40007)
- Synthesis: Utilizes Zn/HCl reduction in ethanol, yielding a nitro-to-amine derivative .
Comparison Table :
Heterocyclic Acetamide Derivatives with Pharmacological Data
N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (Compound 38)
N-(2-Methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)acetamide (Compound 39)
- Activity : Similar anticancer profile to Compound 38, with enhanced potency due to piperidine substitution .
Biological Activity
N-(3,3-diphenylpropyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is a chemical compound with potential therapeutic applications. Its structure suggests various biological activities that warrant investigation. This article summarizes the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a diphenylpropyl group and a cyclohepta[c]pyridazine moiety. The molecular formula is with a molecular weight of approximately 465.6 g/mol. The presence of multiple functional groups in its structure may contribute to its biological activities.
Anticancer Activity
Recent studies have evaluated the anticancer potential of similar compounds derived from pyridazine and related structures. For instance, derivatives exhibiting inhibitory effects against c-Met kinase have shown promise in treating various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The IC50 values for these compounds ranged from 1.06 μM to 2.73 μM for significant cytotoxicity against these cell lines .
The mechanism through which this compound exerts its effects is likely related to its ability to bind to specific targets within cancer cells. Studies on related compounds indicate that they can induce apoptosis and cell cycle arrest in the G0/G1 phase . This suggests that the compound may interfere with cellular proliferation and survival pathways.
Case Studies
-
Cytotoxicity Evaluation : In vitro studies have shown that compounds similar to this compound exhibit varying degrees of cytotoxicity across different cancer cell lines. For example:
- A549 Cells : IC50 = 1.06 ± 0.16 μM
- MCF-7 Cells : IC50 = 1.23 ± 0.18 μM
- HeLa Cells : IC50 = 2.73 ± 0.33 μM
- Structure–Activity Relationship (SAR) : Research into SAR has revealed that modifications to the chemical structure can significantly impact biological activity. For instance, the introduction of halogen substitutions on aromatic rings has been shown to influence cytotoxicity levels .
Data Tables
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| N-(3,3-diphenylpropyl)-2-(3-oxo...) | A549 | 1.06 ± 0.16 | Apoptosis Induction |
| N-(3,3-diphenylpropyl)-2-(3-oxo...) | MCF-7 | 1.23 ± 0.18 | Cell Cycle Arrest |
| N-(3,3-diphenylpropyl)-2-(3-oxo...) | HeLa | 2.73 ± 0.33 | Apoptosis Induction |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
